molecular formula C21H26O3 B14611099 4-Methylphenyl 4-(heptyloxy)benzoate CAS No. 58600-99-0

4-Methylphenyl 4-(heptyloxy)benzoate

Katalognummer: B14611099
CAS-Nummer: 58600-99-0
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: DFZMVIJKTWVOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl 4-(heptyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4-(heptyloxy)benzoate group.

Vorbereitungsmethoden

The synthesis of 4-Methylphenyl 4-(heptyloxy)benzoate typically involves the esterification reaction between 4-methylphenol and 4-(heptyloxy)benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

4-Methylphenyl 4-(heptyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-methylphenol and 4-(heptyloxy)benzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the ester group.

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of ester chemistry and reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-Methylphenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.

Vergleich Mit ähnlichen Verbindungen

4-Methylphenyl 4-(heptyloxy)benzoate can be compared with similar compounds such as:

    4-Methylphenyl benzoate: Lacks the heptyloxy group, resulting in different physical and chemical properties.

    4-Methoxyphenyl benzoate: Contains a methoxy group instead of a heptyloxy group, affecting its reactivity and applications.

    Phenyl benzoate: The simplest ester in this series, used as a reference compound in various studies.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

58600-99-0

Molekularformel

C21H26O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

(4-methylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C21H26O3/c1-3-4-5-6-7-16-23-19-14-10-18(11-15-19)21(22)24-20-12-8-17(2)9-13-20/h8-15H,3-7,16H2,1-2H3

InChI-Schlüssel

DFZMVIJKTWVOTL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.